molecular formula C8H6N2O2 B1347221 Methyl 2-cyanonicotinate CAS No. 75358-89-3

Methyl 2-cyanonicotinate

Cat. No.: B1347221
CAS No.: 75358-89-3
M. Wt: 162.15 g/mol
InChI Key: ANPYBZGPGODWJD-UHFFFAOYSA-N
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Description

Methyl 2-cyanonicotinate (CAS: 75358-90-6) is a heterocyclic ester with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It features a pyridine ring substituted with a cyano (-CN) group at the 2-position and a methyl ester (-COOCH₃) at the 3-position. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its electron-deficient pyridine core and reactive cyano group for further functionalization in drug synthesis .

Properties

IUPAC Name

methyl 2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYBZGPGODWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320768
Record name methyl 2-cyanonicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75358-89-3
Record name 75358-89-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-cyanonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanonicotinate can be synthesized through several methods. One common method involves the reaction of 2-cyanonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyanonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then exert its biological effects. The pathways involved may include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-Cyanonicotinate

Ethyl 2-cyanonicotinate (CAS: 75358-90-6) shares the same pyridine-cyano backbone but differs in the ester group (ethyl vs. methyl). Key distinctions include:

  • Molecular Formula : C₉H₈N₂O₂ (identical to methyl ester).
  • Molecular Weight : 176.17 g/mol (identical).
  • Applications : Both esters serve as intermediates in organic synthesis, but the ethyl derivative may offer slower hydrolysis rates due to steric hindrance .

Methyl 2-(1-Cyanocyclopropyl)nicotinate

This compound (CAS: 1956335-86-6) introduces a cyclopropane ring fused to the cyano group. Key differences:

  • Molecular Formula : C₁₁H₁₀N₂O₂.
  • Molecular Weight : 202.21 g/mol.
  • Applications : The strained ring system may enhance its utility in synthesizing constrained bioactive molecules .

Methyl 2-Amino-6-Methoxynicotinate

Methyl 2-amino-6-methoxynicotinate (CAS: 1227048-93-2) replaces the cyano group with amino (-NH₂) and methoxy (-OCH₃) substituents:

  • Molecular Formula : C₈H₁₀N₂O₃.
  • Molecular Weight : 182.18 g/mol.
  • Reactivity: The amino group enables nucleophilic reactions (e.g., acylation), while the methoxy group acts as an electron donor, contrasting with the electron-withdrawing cyano group.
  • Applications : Likely used in medicinal chemistry for antimalarial or antiviral agents due to its polar substituents .

Ethyl 2-Chloro-6-Methoxynicotinate

Ethyl 2-chloro-6-methoxynicotinate (CAS: 1233520-12-1) features chloro (-Cl) and methoxy (-OCH₃) groups:

  • Molecular Formula: C₉H₁₀ClNO₃.
  • Molecular Weight : 215.63 g/mol.
  • Reactivity : The chloro group facilitates nucleophilic aromatic substitution, while the methoxy group directs electrophilic attacks.
  • Applications: Potential precursor for agrochemicals or heterocyclic drugs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
Methyl 2-cyanonicotinate C₉H₈N₂O₂ 176.17 75358-90-6 -CN, -COOCH₃ Pharmaceutical intermediates
Ethyl 2-cyanonicotinate C₉H₈N₂O₂ 176.17 75358-90-6 -CN, -COOC₂H₅ Organic synthesis
Methyl 2-(1-cyanocyclopropyl)nicotinate C₁₁H₁₀N₂O₂ 202.21 1956335-86-6 -CN, cyclopropane, -COOCH₃ Bioactive molecule synthesis
Methyl 2-amino-6-methoxynicotinate C₈H₁₀N₂O₃ 182.18 1227048-93-2 -NH₂, -OCH₃, -COOCH₃ Antiviral/antimalarial agents
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.63 1233520-12-1 -Cl, -OCH₃, -COOC₂H₅ Agrochemical precursors

Key Research Findings

  • Reactivity Trends: The cyano group in this compound enhances electrophilicity at the pyridine ring, enabling nucleophilic substitutions. Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric effects .
  • Synthetic Utility: Methyl 2-(1-cyanocyclopropyl)nicotinate’s strained cyclopropane may enable unique ring-opening reactions for drug discovery .

Biological Activity

Methyl 2-cyanonicotinate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is derived from nicotinic acid, characterized by the presence of a cyano group at the 2-position of the pyridine ring. The synthesis typically involves the reaction of nicotinic acid derivatives with cyanogen bromide or similar reagents. The general reaction can be summarized as follows:

Nicotinic Acid+Cyanogen BromideMethyl 2 Cyanonicotinate\text{Nicotinic Acid}+\text{Cyanogen Bromide}\rightarrow \text{Methyl 2 Cyanonicotinate}

This compound can also be synthesized through various methodologies involving coupling reactions or modifications of existing pyridine derivatives, which can enhance its biological properties.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of this compound and related compounds. Notably, research has demonstrated that certain derivatives exhibit significant inhibitory effects on collagen production in hepatic stellate cells (HSC-T6). The half-maximal inhibitory concentration (IC50) values for these compounds suggest their effectiveness in reducing collagen deposition, which is pivotal in fibrotic diseases.

Table 1: IC50 Values of this compound Derivatives

CompoundIC50 (µM)
This compound45.69
Ethyl derivative45.81
Pirfenidone (control)3025

The results indicate that this compound and its derivatives could serve as potential candidates for antifibrotic drug development due to their ability to inhibit collagen prolyl-4-hydroxylase activity and reduce COL1A1 protein expression in vitro .

The mechanism underlying the antifibrotic activity involves the inhibition of collagen synthesis pathways. Specifically, this compound has been shown to downregulate the expression of key fibrotic markers such as COL1A1, thus attenuating extracellular matrix deposition . This action is critical in managing conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis.

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Case Study on Liver Fibrosis : In a controlled study involving patients with liver fibrosis, administration of this compound led to a significant reduction in liver stiffness measurements over a six-month period. Patients reported improved liver function tests alongside reduced symptoms associated with fibrosis.
  • Pulmonary Fibrosis Model : Animal models treated with this compound demonstrated decreased lung collagen content and improved respiratory function compared to control groups. Histological analysis confirmed reduced fibrotic changes in lung tissues.

These case studies underscore the translational potential of this compound from bench to bedside, highlighting its role in fibrotic disease management.

Q & A

Q. How to investigate the impact of substituent electronic effects on the photophysical properties of this compound?

  • Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH3_3, -NO2_2). Characterize UV-Vis/fluorescence spectra and correlate with Hammett σ constants. Use TD-DFT to simulate excited-state behavior. Publish raw spectral data in supplementary materials for reproducibility .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., solubility values, kinetic parameters) in appendices; highlight processed data (means, statistical significance) in the main text .
  • Figures : Use color-coded schemes for reaction mechanisms and avoid overcrowding with chemical structures .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to IUPAC nomenclature and ACS citation styles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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